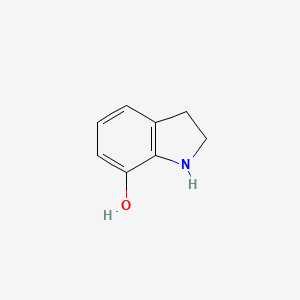
4-(4-苄氧基苯基)-2,4-二氧代丁酸乙酯
描述
The compound is a derivative of benzyloxyphenyl compounds . These are typically organic compounds containing a phenyl ring where one hydrogen is substituted by a benzyloxy group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 4-Benzyloxyphenylacetic acid and 2-(4-Benzyloxyphenyl)thiazole-4-carboxylic acid ethyl ester have been synthesized and characterized in the laboratory .科学研究应用
环丁烯衍生物的合成
4-芳基-2,4-二氧代丁酸乙酯已被用于通过分子内 Wittig 反应立体选择性合成环丁烯衍生物。这些衍生物因其作为高度缺电子的 1,3-二烯的潜力而受到关注,这些二烯是有机合成中有用的中间体 (Yavari & Samzadeh‐Kermani, 1998)。
生物活性化合物的合成
研究表明合成了 4-(3,4-二甲氧基苯基)-2-甲基-3-氧代丁酸乙酯,从而产生了新的 DABO 硫类似物和 HEPT 类似物,这些化合物具有针对 HBV 的预期生物活性 (Aal, 2002)。
抗氧化和抗菌研究
通过 Knoevenagel 缩合合成的 2-(4-氯苄亚甲基)-3-氧代丁酸乙酯化合物因其抗氧化和抗菌特性而受到研究。这些研究提供了该化合物在药物中的潜在应用见解 (Kumar et al., 2016)。
吡唑衍生物的合成
4-(4-苄氧基苯基)-2,4-二氧代丁酸乙酯作为合成新型吡唑衍生物的前体。对这些衍生物的抗氧化特性进行了研究,展示了该化合物在开发新的抗氧化剂中的作用 (Naveen et al., 2021)。
三氟甲基杂环化合物的产生
相关化合物 2-重氮-4,4,4-三氟-3-氧代丁酸乙酯在合成各种三氟甲基杂环化合物中的多功能性突出了 4-(4-苄氧基苯基)-2,4-二氧代丁酸乙酯在类似应用中的潜力。这些杂环化合物在药物化学和材料科学中很有价值 (Honey et al., 2012)。
胃保护活性
对相关酯类(如乙基-4-[(3,5-二叔丁基-2-羟基亚苄基)氨基]苯甲酸酯)的研究揭示了对大鼠乙醇诱导的胃粘膜溃疡的胃保护活性。这表明 4-(4-苄氧基苯基)-2,4-二氧代丁酸乙酯在探索胃保护作用方面具有潜在的研究方向 (Halabi et al., 2014)。
安全和危害
属性
IUPAC Name |
ethyl 2,4-dioxo-4-(4-phenylmethoxyphenyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O5/c1-2-23-19(22)18(21)12-17(20)15-8-10-16(11-9-15)24-13-14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUJZIGPAGODTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482044 | |
| Record name | ETHYL 4-(4-BENZYLOXYPHENYL)-2,4-DIOXOBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57696-12-5 | |
| Record name | ETHYL 4-(4-BENZYLOXYPHENYL)-2,4-DIOXOBUTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00482044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 57696-12-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
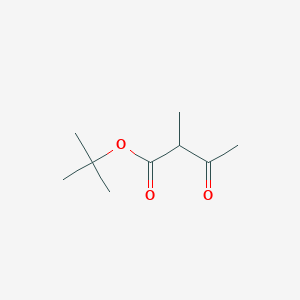

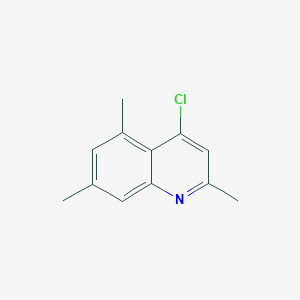
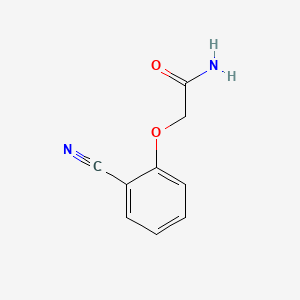
![Imidazo[2,1-b]thiazole, 5,6-dihydro-6-(2-naphthalenyl)-, ethanedioate(1:1)](/img/structure/B1610400.png)
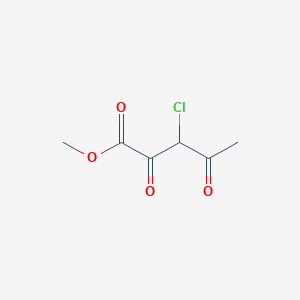

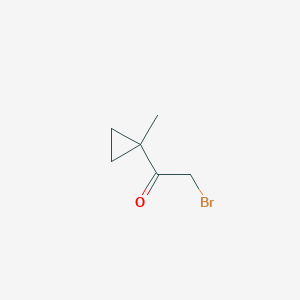
![1-Phenyl-2-[(propan-2-yl)amino]ethan-1-one](/img/structure/B1610404.png)
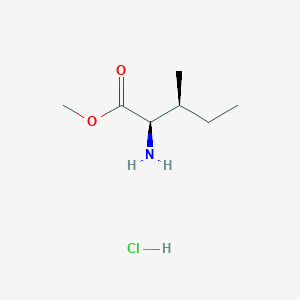
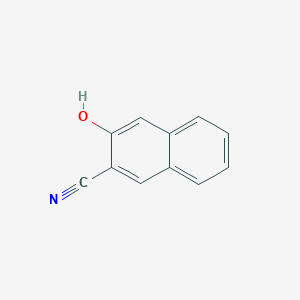
![6-Iodobenzo[d]thiazole-2(3H)-thione](/img/structure/B1610409.png)
